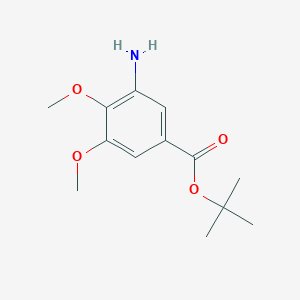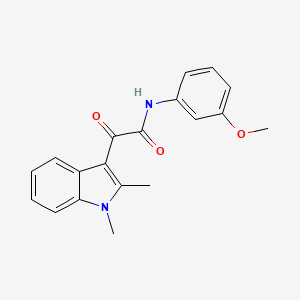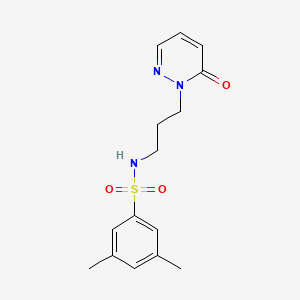
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a reagent in organic chemistry, and its synthesis method has been extensively studied.
Mechanism of Action
The mechanism of action of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the trifluoromethyl group, which is a strong electron-withdrawing group.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate. However, it is known to be relatively non-toxic and non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate in lab experiments include its high purity, stability, and ease of handling. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for the use of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate in scientific research. One potential application is in the development of new fluorinated compounds with unique properties. Additionally, this compound may be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is in the development of new synthetic methodologies that utilize tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate as a reagent. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method has been extensively studied, and it has been widely used as a reagent in organic chemistry. While there is limited information on its biochemical and physiological effects, it is known to be relatively non-toxic and non-irritating. The advantages and limitations of using this compound in lab experiments have been discussed, and several future directions for its use in scientific research have been identified.
Synthesis Methods
The synthesis of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of 4-(trifluoromethyl)piperidine-2-carboxylic acid with tert-butanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate has been widely used as a reagent in organic chemistry, specifically in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorinated compounds, which are of great interest in the field of medicinal chemistry due to their unique properties. Additionally, this compound has been used in the development of new synthetic methodologies, such as the synthesis of α,α-difluoroamines.
properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-6-7(4-5-15-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKCNBSKLANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)


![5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)
![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)